molecular formula C12H13NO4 B1392750 Methyl 2-ethyl-5-methoxy-1,3-benzoxazole-7-carboxylate CAS No. 1221792-19-3

Methyl 2-ethyl-5-methoxy-1,3-benzoxazole-7-carboxylate

Cat. No. B1392750
M. Wt: 235.24 g/mol
InChI Key: ZXYOJWVCEZKXBA-UHFFFAOYSA-N
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Description

“Methyl 2-ethyl-5-methoxy-1,3-benzoxazole-7-carboxylate” is a chemical compound with the CAS Number: 1221792-17-1 . It has a molecular weight of 235.24 . The compound is solid in physical form .


Chemical Reactions Analysis

While specific chemical reactions involving “Methyl 2-ethyl-5-methoxy-1,3-benzoxazole-7-carboxylate” are not available in the retrieved data, benzoxazole derivatives in general have been used in various chemical reactions .


Physical And Chemical Properties Analysis

The compound has a melting point range of 104 - 106 degrees Celsius . It is solid in physical form .

Scientific Research Applications

Antimicrobial Activity

  • Methyl 2-ethyl-5-methoxy-1,3-benzoxazole-7-carboxylate derivatives have been synthesized and shown to exhibit antimicrobial properties. For instance, research by Balaswamy et al. (2012) focused on synthesizing compounds from methyl 2-substituted benzoxazole-5-carboxylate and evaluating their antimicrobial activity.

Fluorescent Nanomaterials

  • This compound and its derivatives are promising candidates for fluorescent nanomaterial applications. Ghodbane et al. (2012) demonstrated the preparation of aqueous suspensions of particles via a solvent-exchange method using 2-phenyl-benzoxazole derivatives, including the methyl and methoxy derivatives.

Synthesis of Various Organic Compounds

  • The compound is used in synthesizing various organic compounds with potential pharmacological applications. For example, Mohamed (2021) reported the synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives.

Application in Antiallergic Agents

  • Research by Buckle et al. (1983) involved synthesizing compounds for antiallergic activity, where derivatives of benzoxazole were explored.

Synthesis of Carbazole Alkaloids

  • This compound is used in the synthesis of naturally occurring carbazole alkaloids. Ma et al. (2014) synthesized several carbazole alkaloids, including methyl 2-hydroxy-7-methoxy-9H-carbazole-3-carboxylate.

DNA Topoisomerase II Inhibition

  • Benzoxazole derivatives, including those related to methyl 2-ethyl-5-methoxy-1,3-benzoxazole-7-carboxylate, have been found to inhibit DNA topoisomerase II, which is significant for cancer research. Pınar et al. (2004) synthesized and tested several compounds for their inhibitory activity.

Anti-Hepatitis B Virus Activities

  • The compound's derivatives have been evaluated for their anti-Hepatitis B virus activities. Zhao et al. (2006) designed and synthesized a series of ethyl 5-hydroxyindole-3-carboxylates, showing significant anti-HBV activity.

Safety And Hazards

The compound has been classified with the hazard statements H302, H312, and H332 . Precautionary measures include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

Future Directions

While specific future directions for “Methyl 2-ethyl-5-methoxy-1,3-benzoxazole-7-carboxylate” are not available in the retrieved data, benzoxazole derivatives in general have gained a lot of importance in recent years due to their wide spectrum of pharmacological activities . This suggests potential future research directions in exploring the biological activities of such compounds.

properties

IUPAC Name

methyl 2-ethyl-5-methoxy-1,3-benzoxazole-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO4/c1-4-10-13-9-6-7(15-2)5-8(11(9)17-10)12(14)16-3/h5-6H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXYOJWVCEZKXBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=CC(=CC(=C2O1)C(=O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001233319
Record name Methyl 2-ethyl-5-methoxy-7-benzoxazolecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001233319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-ethyl-5-methoxy-1,3-benzoxazole-7-carboxylate

CAS RN

1221792-19-3
Record name Methyl 2-ethyl-5-methoxy-7-benzoxazolecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1221792-19-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-ethyl-5-methoxy-7-benzoxazolecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001233319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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